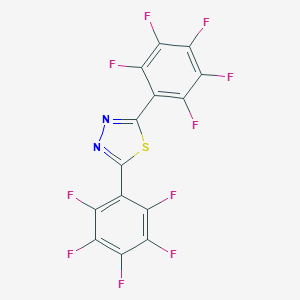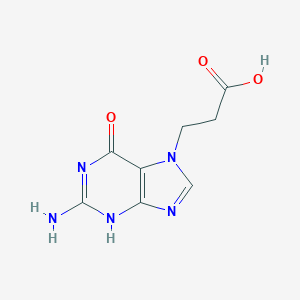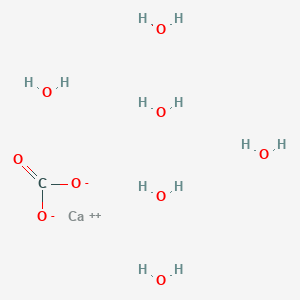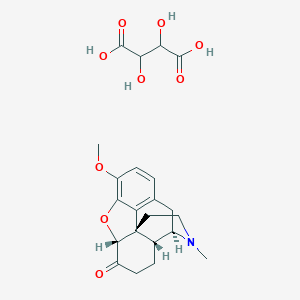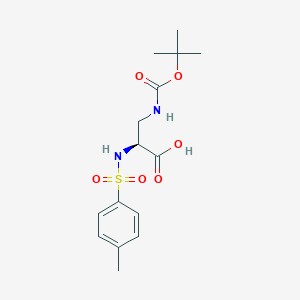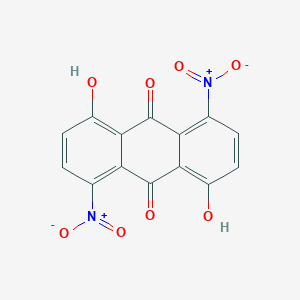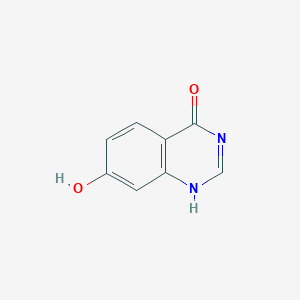
喹唑啉-4,7-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline-4,7-diol is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Quinazoline-4,7-diol, in particular, has garnered interest due to its unique structural features and potential biological activities.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Quinazoline derivatives, including quinazoline-4,7-diol, have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
作用机制
Target of Action
Quinazoline-4,7-diol, like other quinazoline derivatives, has been found to exhibit a wide range of biological activities Quinazoline derivatives have been known to target various cellular components, including enzymes, receptors, and signaling pathways, contributing to their diverse pharmacological effects .
Mode of Action
A study on a quinazoline derivative, sh-340, showed that it significantly increased factors for differentiation and skin barrier function, while inhibiting tslp expression in a dose-dependent manner . It was also found to inhibit the phosphorylation of STAT6, a downstream signaling molecule of IL-4 and IL-13, in keratinocytes . This suggests that Quinazoline-4,7-diol may interact with its targets in a similar way, leading to changes in cellular functions.
Biochemical Pathways
Quinazoline-4,7-diol may affect various biochemical pathways. For instance, the quinazoline derivative SH-340 was found to suppress TSLP expression by inhibiting the IL-4/IL-13-STAT6 signaling pathway . This suggests that Quinazoline-4,7-diol may also influence similar pathways, leading to downstream effects such as the differentiation of keratinocytes and enhancement of skin barrier functions .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the effects of similar quinazoline derivatives, it can be inferred that quinazoline-4,7-diol may have potential anti-inflammatory, anti-cancer, and other therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-4,7-diol typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid with formamide under acidic conditions, followed by oxidation to yield quinazoline-4,7-diol. Another method involves the cyclization of 2-aminobenzamide with glyoxal in the presence of a base.
Industrial Production Methods: Industrial production of quinazoline-4,7-diol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
化学反应分析
Types of Reactions: Quinazoline-4,7-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-4,7-dione.
Reduction: Reduction of quinazoline-4,7-diol can yield dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinazoline-4,7-dione.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
相似化合物的比较
Quinazoline-4,7-diol can be compared with other quinazoline derivatives such as:
Quinazoline-2,4-diol: Another dihydroxyquinazoline with different substitution patterns.
Quinazoline-4,6-diol: Differing in the position of hydroxyl groups.
Quinazoline-4,7-dione: The oxidized form of quinazoline-4,7-diol.
Uniqueness: Quinazoline-4,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
7-hydroxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,11H,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXOACZDUZRDQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421342 |
Source


|
| Record name | QUINAZOLINE-4,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-25-8 |
Source


|
| Record name | 7-Hydroxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | QUINAZOLINE-4,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)
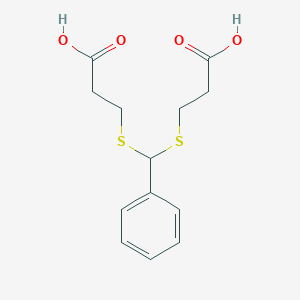
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
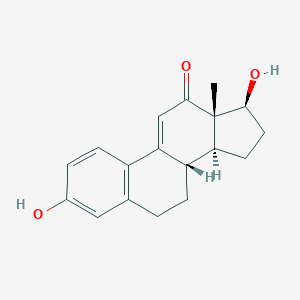
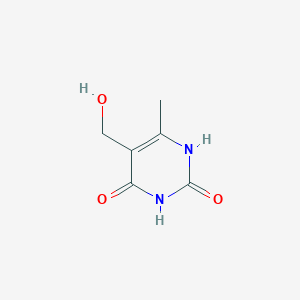
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)
